[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride
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Overview
Description
[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the thiophene and methanol groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield aldehydes or acids, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of pyrrolidine and thiophene-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with pyrrolidine and thiophene moieties have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Thiophene-2-carboxylic acid derivatives
Uniqueness
The uniqueness of [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride lies in its combination of a pyrrolidine ring with a thiophene group and a methanol moiety. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(4-thiophen-3-ylpyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c11-5-8-3-10-4-9(8)7-1-2-12-6-7;/h1-2,6,8-11H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLVKSZJIMTXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CSC=C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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